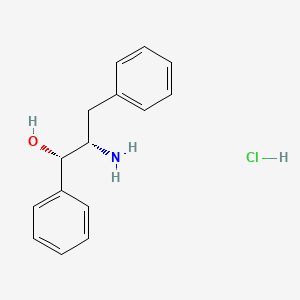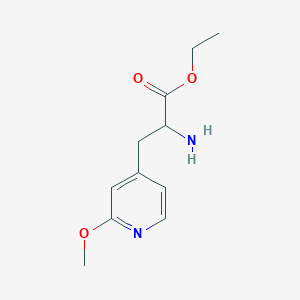
Ethyl 2-amino-3-(2-methoxypyridin-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-3-(2-methoxypyridin-4-yl)propanoate is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a methoxypyridine moiety. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(2-methoxypyridin-4-yl)propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate under specific conditions. One common method includes using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection, with oil bath heating to control the temperature between 120-160°C for 16-20 hours. The resulting product is then washed with organic solvents and recrystallized to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. The raw materials used are relatively inexpensive and readily available. The synthesis process is straightforward, allowing for easy separation and high purity of the final product. The production method also emphasizes safety and environmental considerations, making it suitable for large-scale manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-3-(2-methoxypyridin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Ethyl 2-amino-3-(2-methoxypyridin-4-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and intermediates.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of gastric cancer.
Industry: Utilized in the production of fine chemicals and as an intermediate in pharmaceutical manufacturing
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-3-(2-methoxypyridin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, its anti-cancer activity may be attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(pyridin-2-ylthio)propanoate: Shares a similar pyridine moiety but differs in the presence of a thioether group.
Ethyl 2-amino-3-(4-pyridinyl)propanoate: Similar structure but lacks the methoxy group.
Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate: Contains additional amino and benzamido groups .
Uniqueness
Ethyl 2-amino-3-(2-methoxypyridin-4-yl)propanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxypyridine moiety, in particular, distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H16N2O3 |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
ethyl 2-amino-3-(2-methoxypyridin-4-yl)propanoate |
InChI |
InChI=1S/C11H16N2O3/c1-3-16-11(14)9(12)6-8-4-5-13-10(7-8)15-2/h4-5,7,9H,3,6,12H2,1-2H3 |
Clave InChI |
VKKJEIBKKKWVJB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CC(=NC=C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14014559.png)
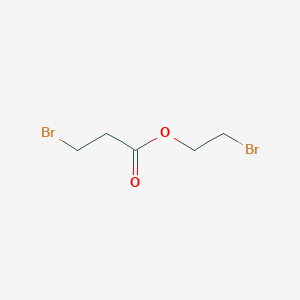
![2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one](/img/structure/B14014566.png)

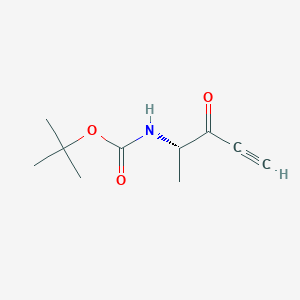
![1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B14014585.png)
![(1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14014588.png)

![S,S'-[Disulfanediyldi(ethane-2,1-diyl)] dimorpholine-4-carbothioate](/img/structure/B14014599.png)
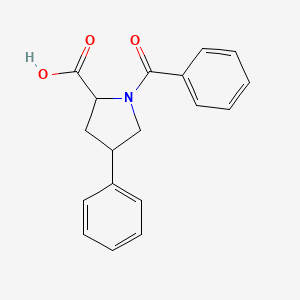


![4-Quinolinamine,7-chloro-N-[1-methyl-4-(4-morpholinyl)butyl]-](/img/structure/B14014627.png)
